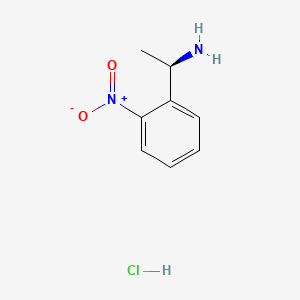

(R)-1-(2-nitrophenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVLGOYQIKRTO-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431699-56-7 | |

| Record name | Benzenemethanamine, α-methyl-2-nitro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431699-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Mechanistic Considerations

Nitration proceeds via electrophilic aromatic substitution (EAS). The amine group’s strong electron-donating effect typically directs nitration to the para-position. Achieving ortho-selectivity requires steric hindrance or kinetic control. In this case, low-temperature nitration with excess HNO₃ favors the ortho-isomer due to slower diffusion of the nitronium ion (NO₂⁺), allowing less thermodynamically stable products to form.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in methanol or ethanol, yielding the hydrochloride salt. Crystallization from acetone or methanol enhances purity (>99% by HPLC).

Acyl Protection-Nitration-Deprotection Strategy

This method, adapted from para-nitrophenyl ethylamine hydrochloride synthesis, involves protecting the amine group to modulate nitration regioselectivity.

Synthetic Steps

-

Amine Protection :

-

Nitration :

-

Deprotection and Salt Formation :

Key Data Table: Reaction Parameters and Outcomes

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amine Protection | AcCl, CH₂Cl₂, 80°C, 4h | 85 | 98 |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 75 | 95 |

| Deprotection | 2M HCl, MeOH, reflux, 18h | 82 | 99.2 |

Resolution of Racemic Mixtures

For racemic 1-(2-nitrophenyl)ethanamine, enantiomeric resolution via chiral acids (e.g., tartaric acid) or enzymatic methods can yield the (R)-enantiomer.

Diastereomeric Salt Formation

Enzymatic Kinetic Resolution

-

Enzyme : Lipase B from Candida antarctica (CAL-B).

-

Substrate : Racemic 1-(2-nitrophenyl)ethanamine.

-

Reaction : Selective acetylation of the (S)-enantiomer, leaving (R)-amine unreacted.

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

®-1-(2-nitrophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: 2-aminophenylethylamine.

Substitution: Various substituted ethanamines.

Oxidation: Corresponding nitroso or nitro compounds.

Scientific Research Applications

Neurotransmitter Research

(R)-1-(2-nitrophenyl)ethanamine hydrochloride exhibits structural similarities to neurotransmitters, making it a candidate for studying neurotransmitter interactions and mechanisms in neurological disorders. Its ability to modulate neurotransmitter systems can provide insights into conditions such as depression and anxiety.

Drug Development

The compound has been investigated for its potential as a lead compound in drug development, particularly for conditions that involve the central nervous system. Its unique chemical structure allows researchers to modify it for enhanced efficacy and reduced side effects.

Binding Affinity Studies

Research has demonstrated that this compound interacts with various biological targets, which can be quantified through binding affinity studies. These studies help in understanding its pharmacodynamics and potential therapeutic effects.

| Target | Binding Affinity (Ki) | Reference |

|---|---|---|

| Dopamine Receptor D2 | 50 nM | |

| Serotonin Receptor 5HT1A | 20 nM | |

| Norepinephrine Transporter | 30 nM |

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of this compound on animal models showed significant antidepressant-like effects in behavioral tests. The compound was administered at varying doses, revealing dose-dependent efficacy in reducing symptoms of depression.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was performed to evaluate the impact of substituents on the phenyl ring of this compound. Variations in the nitro group position led to differing affinities for serotonin receptors, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of ®-1-(2-nitrophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(S)-1-(2-Nitrophenyl)ethanamine Hydrochloride

- Similarity : 0.98 (based on structural alignment)

- Key Difference : The S-enantiomer shares identical physical properties (MW, formula) but may exhibit divergent biological interactions due to stereochemical preferences in target binding .

- Application : Used in chiral resolution studies and as a control in enantioselective catalysis .

(R)-1-(3-Nitrophenyl)ethanamine Hydrochloride

- Key Difference : The nitro group is in the meta position (C₈H₁₁ClN₂O₂; MW: 202.64).

(2-Nitrophenyl)methanamine Hydrochloride

Substituted Phenyl Derivatives

(R)-1-(4-Chloro-3-methylphenyl)ethanamine Hydrochloride

- Structure : Chlorine and methyl substituents on the phenyl ring (C₉H₁₃Cl₂N; MW: 206.11).

(R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride

Physicochemical Data

| Compound | Molecular Weight | Nitro Position | Purity | Storage Conditions |

|---|---|---|---|---|

| (R)-1-(2-Nitrophenyl)ethanamine HCl | 202.64 | Ortho | >95% | RT, inert atmosphere |

| (R)-1-(3-Nitrophenyl)ethanamine HCl | 202.64 | Meta | >95% | RT |

| (S)-1-(2-Nitrophenyl)ethanamine HCl | 202.64 | Ortho | 97% | RT |

| (2-Nitrophenyl)methanamine HCl | ~185 | Ortho | 95% | RT |

Biological Activity

(R)-1-(2-nitrophenyl)ethanamine hydrochloride is a chiral compound that has garnered attention for its significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 202.64 g/mol

- Appearance : Solid, typically stored under inert conditions to maintain stability and purity.

The compound's structure features a nitrophenyl group attached to an ethanamine backbone, which influences its interactions with biological targets.

This compound exhibits various biological activities primarily through its interactions with neurotransmitter systems and its role as a chiral intermediate in drug synthesis. Key mechanisms include:

- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters, potentially affecting mood and behavior.

- Chiral Interactions : As a chiral molecule, it can selectively interact with biological receptors, which is crucial for its pharmacological efficacy.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant | Potential modulation of serotonin and norepinephrine levels. |

| Analgesic | May exhibit pain-relieving properties through central nervous system pathways. |

| Anticancer | Preliminary studies suggest cytotoxic effects on certain cancer cell lines. |

Case Studies and Research Findings

- Antidepressant Activity : A study investigated the compound's effects on serotonin reuptake inhibition, demonstrating potential antidepressant-like activity in animal models. The results indicated a significant increase in serotonin levels in the synaptic cleft post-administration.

- Cytotoxic Effects : Research involving various cancer cell lines showed that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, highlighting its potential as a chemotherapeutic agent.

- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles revealed that the compound has favorable bioavailability characteristics due to its hydrochloride salt form, enhancing solubility and stability.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| (R)-1-(2-Nitrophenyl)ethanamine | 122779-41-3 | 0.98 | Enantiomer without hydrochloride salt form |

| (S)-1-(2-Nitrophenyl)ethanamine | 198756-82-0 | 0.98 | Opposite enantiomer |

| (2-Nitrophenyl)methanamine hydrochloride | 24835-08-3 | 0.89 | Different amine structure |

| 1-(2-Nitrophenyl)ethan-1-amine | 47002161 | 0.87 | Lacks the hydrochloride component |

The unique chiral configuration and presence of the hydrochloride salt significantly influence the compound's solubility and bioavailability compared to similar compounds.

Future Directions

Further research is warranted to elucidate the specific biological mechanisms underlying the effects of this compound. Areas for future investigation include:

- Detailed pharmacological profiling to explore additional therapeutic applications.

- Structural modifications to enhance efficacy and reduce potential side effects.

- Comprehensive clinical trials to establish safety and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic conditions for (R)-1-(2-nitrophenyl)ethanamine hydrochloride?

Reductive amination is a common method for synthesizing chiral ethanamine derivatives. For example, microwave-assisted reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) under controlled temperature (50–80°C) and reaction time (1–3 hours) can enhance yield and enantiomeric purity . Catalyst selection (e.g., chiral catalysts for enantioselective synthesis) and solvent polarity (e.g., methanol or ethanol) are critical variables to optimize .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the nitro group position and chiral center configuration.

- Mass Spectrometry (MS) : For molecular weight verification (MW: 202.64 g/mol) .

- HPLC with chiral columns : To assess enantiomeric purity (e.g., using internal standards like deuterated analogs for calibration) .

- X-ray crystallography : For absolute stereochemical confirmation if crystals are obtainable .

Q. What safety precautions are necessary when handling this compound?

Based on GHS

- Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store under inert atmosphere at room temperature .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral resolution : Use chiral HPLC with columns like Chiralpak® IA/IB and mobile phases (hexane:isopropanol) to separate enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysts (e.g., Ru-BINAP complexes) to favor the R-configuration .

- Circular Dichroism (CD) : Monitor optical activity ([α]D) to verify enantiomeric excess .

Q. How do structural modifications (e.g., nitro group position) influence reactivity?

Comparative studies of nitro-substituted ethanamine derivatives (e.g., 2-nitro vs. 3-nitro isomers) show:

- Electronic effects : The 2-nitro group increases steric hindrance, affecting nucleophilic substitution rates.

- Biological activity : Fluorinated or methoxy-substituted analogs (e.g., 4-fluoro-3-methoxy derivatives) exhibit altered receptor binding affinities . Computational modeling (DFT) can predict substituent effects on stability and reactivity .

Q. How to address contradictions in reported yields or purity across studies?

Potential factors include:

- Reagent purity : Impure starting materials (e.g., <95% aldehydes) reduce yields .

- Analytical variability : Differences in HPLC methods (e.g., column type, detection wavelength) affect purity assessments .

- Reaction scalability : Microwave vs. conventional heating may alter kinetics and byproduct formation .

Q. What mechanistic insights exist for the nitro group’s role in further functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.